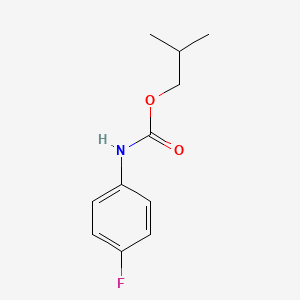
Carbamic acid, 4-fluorophenyl-, isobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl(4-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The presence of the 4-fluorophenyl group in this compound adds unique properties, making it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl(4-fluorophenyl)carbamate typically involves the reaction of isobutylamine with 4-fluorophenyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Isobutylamine+4-Fluorophenyl chloroformate→Isobutyl(4-fluorophenyl)carbamate+HCl
Industrial Production Methods
Industrial production of carbamates, including isobutyl(4-fluorophenyl)carbamate, often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield isobutylamine and 4-fluorophenol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamic acid derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Isobutylamine and 4-fluorophenol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of isobutyl(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and subsequent physiological effects. The presence of the 4-fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(4-fluorophenyl)carbamate
- Ethyl(4-fluorophenyl)carbamate
- Propyl(4-fluorophenyl)carbamate
Uniqueness
Isobutyl(4-fluorophenyl)carbamate is unique due to its isobutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The 4-fluorophenyl group also imparts specific electronic and steric effects that can affect the compound’s biological activity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
2-methylpropyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H14FNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
GUFAVKNFVOQRMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


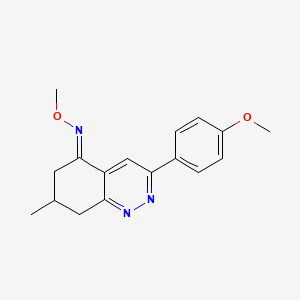
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
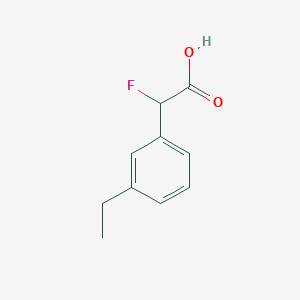

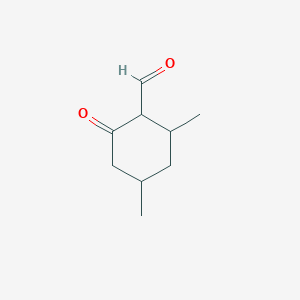
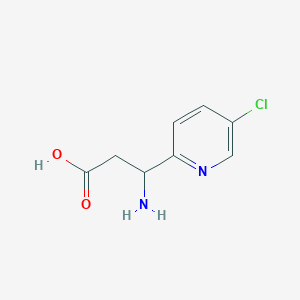
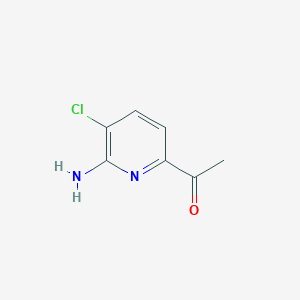
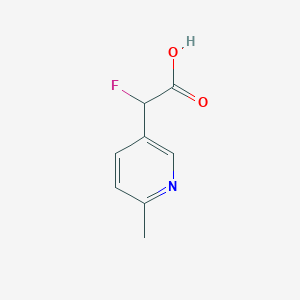
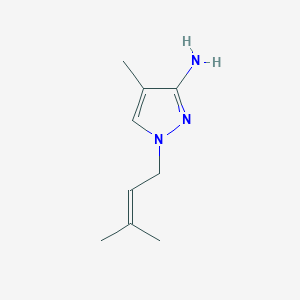

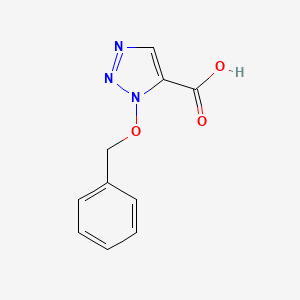
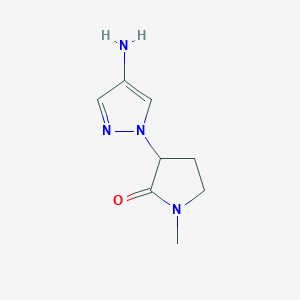
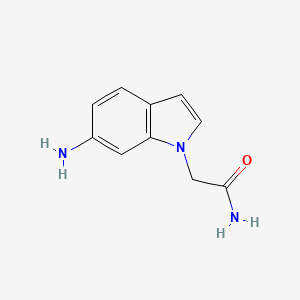
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
